(3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid

Catalog No.
S861439
CAS No.
957120-49-9
M.F
C9H11BClNO3
M. Wt
227.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid

CAS Number

957120-49-9

Product Name

(3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid

IUPAC Name

[3-chloro-5-(ethylcarbamoyl)phenyl]boronic acid

Molecular Formula

C9H11BClNO3

Molecular Weight

227.45 g/mol

InChI

InChI=1S/C9H11BClNO3/c1-2-12-9(13)6-3-7(10(14)15)5-8(11)4-6/h3-5,14-15H,2H2,1H3,(H,12,13)

InChI Key

RDZMWYYVLMBINL-UHFFFAOYSA-N

SMILES

B(C1=CC(=CC(=C1)Cl)C(=O)NCC)(O)O

Canonical SMILES

B(C1=CC(=CC(=C1)Cl)C(=O)NCC)(O)O

(3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C9H11BClNO3C_9H_{11}BClNO_3 and a molecular weight of 227.45 g/mol. Its structure comprises a phenyl ring substituted with a chloro group and an ethylcarbamoyl group, which contributes to its unique properties and reactivity. The compound is typically presented as a solid and is known for its stability under specified storage conditions, specifically between 2-8°C .

  • Medicinal Chemistry

    Boronic acids are a class of molecules known for their ability to reversibly bind to enzymes. This property makes them valuable tools in drug discovery. The specific functional groups present in (3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid, the chloro and ethylcarbamoyl groups, could potentially interact with specific enzyme targets []. Further research would be needed to identify if this compound binds to any enzymes of medicinal interest.

  • Organic Synthesis

    Boronic acids are frequently used as coupling partners in Suzuki-Miyaura reactions, a powerful method for forming carbon-carbon bonds. The presence of the boronic acid group in (3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid allows it to be incorporated into complex organic molecules through this reaction []. This could be useful for synthesizing new drug candidates, functional materials, or other molecules of scientific interest.

  • Material Science

    Boronic acid containing molecules can be used to create new materials with interesting properties. For instance, they can be used in the development of polymers with self-healing properties or materials that can bind to specific molecules []. The presence of the chloro and ethylcarbamoyl groups in (3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid could potentially influence the material properties when incorporated into polymers or other materials.

Typical of boron-containing compounds. Key reactions include:

  • Cross-Coupling Reactions: This compound can engage in Suzuki-Miyaura cross-coupling reactions with aryl halides, facilitating the formation of biaryl compounds, which are significant in pharmaceuticals and materials science.
  • Acid-Base Reactions: The boronic acid functional group can act as a Lewis acid, interacting with bases to form stable complexes.
  • Nucleophilic Substitution: The presence of the chloro substituent allows for nucleophilic substitution reactions, where nucleophiles can replace the chlorine atom.

Several methods have been reported for synthesizing (3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid:

  • Direct Boronation: This involves the reaction of phenolic precursors with boron reagents under controlled conditions to introduce the boronic acid functionality.
  • Substitution Reactions: Starting from appropriate chlorinated or brominated phenyl compounds, nucleophilic substitution can be employed to introduce the ethylcarbamoyl group followed by boronation.
  • Multi-step Synthesis: A more complex synthesis may involve multiple steps including protection-deprotection strategies to achieve the final product while maintaining functional group integrity.

(3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid has potential applications in various fields:

  • Pharmaceutical Development: As a building block for synthesizing bioactive compounds, particularly those targeting cancer or metabolic diseases.
  • Material Science: Utilized in creating polymers and materials that require specific chemical functionalities due to its reactivity.
  • Chemical Research: Employed as a reagent in organic synthesis and catalysis studies.

Interaction studies involving (3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid primarily focus on its reactivity with biomolecules. Research indicates that boronic acids can interact with sugars and other diols, affecting biological processes such as enzyme activity. Further studies are necessary to elucidate its specific interactions within biological systems and its potential as a therapeutic agent.

Several compounds exhibit structural similarities to (3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid, including:

  • (3-Chloro-4-fluorophenyl)boronic acid
    • Contains a fluorine substituent instead of an ethylcarbamoyl group.
    • Used in similar cross-coupling reactions but may have different biological activities.
  • (4-Bromo-2-(ethylcarbamoyl)phenyl)boronic acid
    • Features a bromine atom and maintains an ethylcarbamoyl substituent.
    • Exhibits unique reactivity patterns due to the presence of bromine.
  • (4-Nitrophenyl)boronic acid
    • Lacks the ethylcarbamoyl group but retains the boronic acid functionality.
    • Commonly used in sensor applications due to its strong interaction with diols.

Uniqueness

The uniqueness of (3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid lies in its specific combination of functional groups that allow it to participate in targeted

Wikipedia

[3-Chloro-5-(ethylcarbamoyl)phenyl]boronic acid

Dates

Modify: 2023-08-16

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